molecular formula C22H21FN2OS B2791332 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1351644-44-4

2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2791332
CAS No.: 1351644-44-4
M. Wt: 380.48
InChI Key: KNWBIWZLWLKJFQ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thioether derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenethyl group, and a pyridinylmethyl group attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate halogenated precursor, such as 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether bond.

    Acetamide Formation: The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-((4-bromophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-((4-methylphenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-19-9-11-21(12-10-19)27-17-22(26)25(16-20-8-4-5-14-24-20)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWBIWZLWLKJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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